molecular formula C11H10O B1625475 4-Methylnaphthalen-2-ol CAS No. 26207-06-7

4-Methylnaphthalen-2-ol

Cat. No. B1625475
CAS RN: 26207-06-7
M. Wt: 158.2 g/mol
InChI Key: RIOSCUNPEBJRRM-UHFFFAOYSA-N
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Description

4-Methylnaphthalen-2-ol is a chemical compound that belongs to the family of naphthalenes. It is a white crystalline solid with a strong odor and is used in various scientific research applications. This compound is synthesized using different methods and has several biochemical and physiological effects.

Scientific Research Applications

High-Performance Liquid Chromatography

  • Fluorogenic Labeling in HPLC : 4-Methylnaphthalen-2-ol derivatives are used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the analysis of biologically important thiols. This method involves rapid and selective reactions with thiols, producing fluorescent adducts that are detectable fluorometrically. This application is significant in pharmaceutical formulations, particularly in the determination of L-cysteine and mesna (Gatti et al., 1990).

Biodegradation Studies

  • Biodegradation by Pseudomonas putida : 4-Methylnaphthalen-2-ol is a subject of interest in biodegradation studies, particularly regarding its degradation by bacteria like Pseudomonas putida. This research is crucial for understanding the environmental breakdown of naphthalene derivatives (Mahajan et al., 1994).

Chemical Synthesis and Modification

  • Shape-Selective Methylation : The compound is involved in shape-selective methylation processes, particularly in the methylation of naphthalene derivatives using catalysts like NH4F and Pt modified HZSM-5. This is essential for the synthesis of various chemical compounds (Zhao et al., 2010).

Analytical Chemistry

  • Analysis of Thiols by HPLC : 4-Methylnaphthalen-2-ol derivatives are significant in the analytical chemistry field, particularly for thiol analysis in HPLC. This method is relevant for detecting and quantifying thiol compounds in various samples (Cavrini et al., 1989).

Environmental Science

  • Degradation Pathways in Soil Bacteria : The degradation of 4-Methylnaphthalen-2-ol by soil bacteria is a topic of research in environmental science. This study is vital for understanding the ecological impact and natural breakdown pathways of naphthalene compounds (Annweiler et al., 2000).

properties

IUPAC Name

4-methylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIOSCUNPEBJRRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503274
Record name 4-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylnaphthalen-2-ol

CAS RN

26207-06-7
Record name 4-Methylnaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylnaphthalen-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Dai, X Feng, H Liu, H Jiang… - The Journal of Organic …, 2011 - ACS Publications
… The desired 2-naphthol, 4-methylnaphthalen-2-ol (4a), was obtained in 87% GC yield (entry 5). Evaluation of the bases and solvents (entries 5–13) reveal NaHCO 3 and NMP to be the …
Number of citations: 31 pubs.acs.org
K Chakraborty, D Joseph - Food chemistry, 2018 - Elsevier
… The molecular ion peak at m/z 291 was attributed to the elimination of 3-methyl pentanoate moiety yielding tetrahydro-4-methylnaphthalen-2-ol (C 11 H 13 O + , m/z: 161.09). …
Number of citations: 8 www.sciencedirect.com
JA Carmona Carmona - 2019 - idus.us.es
The central objective in this PhD thesis has been the development of asymmetric catalysis methodologies for the atroposelective synthesis of (hetero)biaryls through dynamization …
Number of citations: 0 idus.us.es
B Ma, KM Guckian, X Liu, C Yang, B Li… - ACS Medicinal …, 2021 - ACS Publications
… The chemistry was started by making the literature compound 4-methylnaphthalen-2-ol, (18) followed by alkylation and SnCl 4 mediated aldehyde formation, with subsequent reductive …
Number of citations: 2 pubs.acs.org
JAC Carmona - 2019 - core.ac.uk
This chapter describes an unprecedented strategy for the atroposelective synthesis of heterobiaryls which consists on a dynamic kinetic resolution (DKR). In chapter II, the methodology …
Number of citations: 2 core.ac.uk

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